molecular formula C6H12O3 B1209235 2-Hydroxyhexanoic acid CAS No. 6064-63-7

2-Hydroxyhexanoic acid

Cat. No. B1209235
CAS RN: 6064-63-7
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-hydroxyhexanoic acid involves various chemical strategies. For instance, the synthesis of 2-ethylhexanoic acid can be achieved through catalytic oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide under mild conditions, achieving high selectivity (Czieszowic et al., 2023)(Czieszowic et al., 2023). Another method involves the dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and copper(II) oxide as the catalyst under atmospheric pressure (Wen-long et al., 2014)(Wen-long et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxyhexanoic acid, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, has been elucidated based on chemical and physicochemical properties and derivatives (Catelani & Colombi, 1974)(Catelani & Colombi, 1974).

Chemical Reactions and Properties

Chemical reactions involving related compounds have been studied extensively. For example, 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates on bacterial meta-cleavage pathways were synthesized using a Heck coupling strategy, helping to investigate enzymatic reactions catalyzed by C-C hydrolase BphD (Speare et al., 2004)(Speare et al., 2004).

Physical Properties Analysis

The physical properties of similar hydroxy acids, such as solubility and melting points, are often determined by their structure and functional groups. However, specific physical property data for 2-hydroxyhexanoic acid was not directly found in the consulted literature.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the study on 2-ethylhexanoic acid highlights its potential for high selectivity in synthesis reactions under green chemistry principles (Czieszowic et al., 2023). Another aspect of chemical properties is the behavior of hexanal and related compounds in oil-in-water emulsions, showing how hydroxylated metabolites like 4-hydroxyhex-2-enal have high reactivity, especially in protein-containing systems (Vandemoortele et al., 2020)(Vandemoortele et al., 2020).

Scientific Research Applications

Application 1: Synthesis of Aliphatic Copolyesters

  • Summary of Application: 2-Hydroxyhexanoic acid has been used in the synthesis of aliphatic copolyesters .

Application 2: Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid

  • Summary of Application: 2-Hydroxyhexanoic acid was used in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid .
  • Methods of Application: The synthesis involved an eight-step sequence. The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . L-Proline served as a temporary tether which directed both the stereochemistry and the regiochemistry of the cycloaddition .
  • Results or Outcomes: The title compound was successfully synthesized from sorbic acid .

Application 3: Solubility Study in Supercritical CO2

  • Summary of Application: The solubility of 2-Hydroxyhexanoic acid in supercritical CO2 has been studied .

properties

IUPAC Name

2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90863686
Record name 2-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Hydroxycaproic acid
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Product Name

2-Hydroxyhexanoic acid

CAS RN

6064-63-7
Record name (±)-2-Hydroxyhexanoic acid
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Record name 2-Hydroxyhexanoic acid
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Record name 2-Hydroxyhexanoic acid
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Record name DL-2-hydroxyhexanoic acid
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Record name 2-HYDROXYHEXANOIC ACID
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Record name 2-Hydroxycaproic acid
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Melting Point

55 - 58 °C
Record name 2-Hydroxycaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
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Synthesis routes and methods II

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyhexanoic acid
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2-Hydroxyhexanoic acid
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2-Hydroxyhexanoic acid
Reactant of Route 4
2-Hydroxyhexanoic acid
Reactant of Route 5
2-Hydroxyhexanoic acid
Reactant of Route 6
2-Hydroxyhexanoic acid

Citations

For This Compound
344
Citations
J Gregorowicz - Fluid phase equilibria, 1999 - Elsevier
… In this work, the solubilities of 2-hydroxypropanoic acid (lactic acid) and 2-hydroxyhexanoic acid in CO 2 in the temperature range from 311 to 328 K and in the pressure range from 70 …
Number of citations: 21 www.sciencedirect.com
K Chyliński, J Gregorowicz - The Journal of Chemical Thermodynamics, 1998 - Elsevier
… Solubilities of 1-hexanol, or 1,2-hexanediol, or 2-hydroxypropanoic acid ethyl ester, or Ž 2-hydroxyhexanoic acid ethyl ester in supercritical CO have been measured at T s 311, 2 . 318, …
Number of citations: 20 www.sciencedirect.com
N Khelifa, MJ Butel, A Rimbault - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
… of mass spectra with those of authentic standards, the additional peaks were identified to di-TBDMS derivatives of the 2-hydroxypentanoic acid (peak 4), 2-hydroxyhexanoic acid (peak 5…
Number of citations: 6 www.sciencedirect.com
Q Li, GF Zhang - Rapid Communications in Mass Spectrometry, 2012 - Wiley Online Library
… Therefore, the identified 3-hydroxyoctanoic acid, 3-hydroxyhexanoic acid, 2-hydroxyhexanoic acid, and 3-hydroxypentanoic acid in 4-hydroxyoctanoic acid rat liver perfusate but not in …
A Dennig, S Gandomkar, E Cigan, TC Reiter… - Organic & …, 2018 - pubs.rsc.org
… Regioselective hydroxylation by P450 CLA peroxygenase to 2-hydroxyhexanoic acid was followed by oxidation to the ketoacid by two stereocomplementary dehydrogenases. …
Number of citations: 11 pubs.rsc.org
F Kasuya, K Igarashi, M Fukui - Biochemical pharmacology, 1996 - Elsevier
Molecular characteristics of carboxylic acids were investigated for the ability to inhibit a purified medium chain acyl-CoA synthetase, using hexanoic acid as a substrate. Salicylic acid, 4-…
Number of citations: 23 www.sciencedirect.com
JH Miller, JE Powell, HR Burkholder - Journal of Inorganic and Nuclear …, 1978 - Elsevier
… The present paper reports on the syntheses of 2,5dimethyl-2-hydroxyhexanoic acid (DMHH-) and its distribution behavior between water and chloroform. In addition, both tracer and …
Number of citations: 11 www.sciencedirect.com
T Sawada, M Ogawa, R Ninomiya… - Applied and …, 1983 - Am Soc Microbiol
… (v) When C6 a-hydroxy acids (acid 7 through acid 10 in Table 4) were used as substrates, two strains, FRI 3658 and FRI 3659, showed the highest activity on 2-hydroxyhexanoic acid (…
Number of citations: 13 journals.asm.org
F Nazzi, N Milani, G Della Vedova - Apidologie, 2004 - apidologie.org
… All the acids tested were inactive with the exception of 2hydroxyhexanoic acid; comparison … One hundred nanograms of 2-hydroxyhexanoic acid applied to worker brood cells before …
Number of citations: 46 www.apidologie.org
JB Brooks, MT Basta, AM El Kholy… - Journal of clinical …, 1984 - Am Soc Microbiol
… as 6-methoxy-2hydroxyhexanoic acid. 6-Methoxy-2-hydroxyhexanoic acid was found in all stools that … 6-Methoxy-2hydroxyhexanoic acid may prove to be an important marker for use in …
Number of citations: 10 journals.asm.org

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